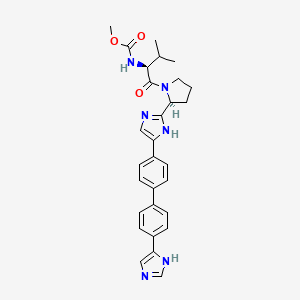![molecular formula C29H38N8O2 B11931149 2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)- CAS No. 1472797-95-7](/img/structure/B11931149.png)
2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FF-10101 is a novel irreversible inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). This compound has shown significant efficacy against AML cells harboring FLT3 mutations, including those resistant to other FLT3 inhibitors .
Preparation Methods
FF-10101 is synthesized through a series of chemical reactions designed to introduce specific functional groups that enable its selective and irreversible binding to FLT3. The synthetic route involves multiple steps, including the formation of a covalent bond with the cysteine residue at position 695 of FLT3 . Industrial production methods for FF-10101 are optimized to ensure high yield and purity, although specific details on the industrial synthesis are proprietary and not publicly disclosed.
Chemical Reactions Analysis
FF-10101 undergoes several types of chemical reactions, primarily focusing on its interaction with FLT3. The compound forms a covalent bond with the cysteine residue at position 695, leading to irreversible inhibition of FLT3 kinase activity . This unique binding mode provides broad inhibitory effects on various FLT3 mutations, including those conferring resistance to other inhibitors . Common reagents and conditions used in these reactions include organic solvents and specific catalysts that facilitate the covalent bonding process.
Scientific Research Applications
FF-10101 has a wide range of scientific research applications, particularly in the field of oncology. It has demonstrated potent growth inhibitory effects on human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD) and other mutations . The compound is also effective against primary AML cells with FLT3 mutations in both in vitro and in vivo models . Additionally, FF-10101 is being investigated for its potential use in combination therapies to overcome resistance mechanisms associated with other FLT3 inhibitors .
Mechanism of Action
The mechanism of action of FF-10101 involves its selective and irreversible inhibition of FLT3 kinase activity. By forming a covalent bond with the cysteine residue at position 695, FF-10101 effectively blocks the kinase activity of FLT3, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This unique binding mode ensures high selectivity and potency against FLT3, making FF-10101 a promising therapeutic agent for AML patients with FLT3 mutations .
Comparison with Similar Compounds
FF-10101 is unique among FLT3 inhibitors due to its irreversible binding mechanism and high selectivity for FLT3 mutations. Similar compounds include quizartinib, gilteritinib, midostaurin, and crenolanib, all of which are FLT3 inhibitors used in the treatment of AML . FF-10101 has shown superior efficacy against FLT3 mutations that confer resistance to these other inhibitors, making it a valuable addition to the arsenal of FLT3-targeted therapies .
Properties
CAS No. |
1472797-95-7 |
|---|---|
Molecular Formula |
C29H38N8O2 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(E)-N-[(2R)-1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide |
InChI |
InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35)/b12-10+/t22-/m1/s1 |
InChI Key |
HJFSVYUFOXAVAA-RSNBEDGSSA-N |
Isomeric SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)
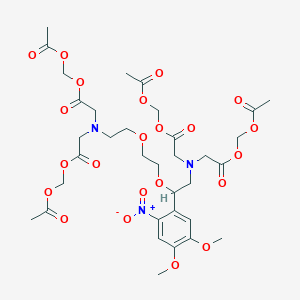
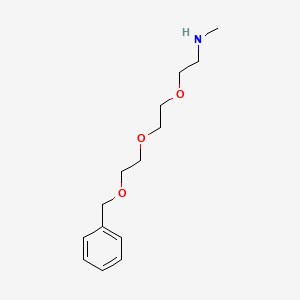



![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)
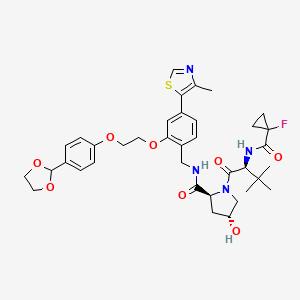

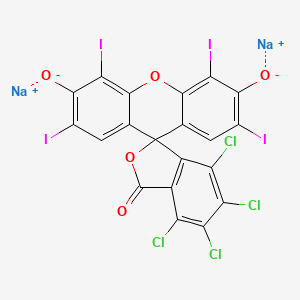
![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)
